3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Catalog No.
S5988584
CAS No.
M.F
C18H18O4
M. Wt
298.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen...

Product Name

3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

IUPAC Name

8-methoxy-4-methyl-3-propan-2-yloxybenzo[c]chromen-6-one

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C18H18O4/c1-10(2)21-16-8-7-14-13-6-5-12(20-4)9-15(13)18(19)22-17(14)11(16)3/h5-10H,1-4H3

InChI Key

LLJHELDPWMASBL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C

The exact mass of the compound 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is 298.12050905 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of 6H-benzo[c]chromen-6-one derivatives. This compound features a complex structure characterized by a benzochromene core with multiple substituents that enhance its biological activity. The presence of isopropoxy and methoxy groups contributes to its unique chemical properties, potentially influencing its solubility and reactivity.

The chemical reactivity of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can be explored through various reactions typical of chromenone derivatives. These may include:

  • Nucleophilic Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitutions, which can modify the methyl or methoxy groups.
  • Condensation Reactions: The compound may also engage in condensation reactions, particularly in the presence of strong acids or bases, leading to the formation of more complex structures.

Research indicates that compounds within the 6H-benzo[c]chromen-6-one class exhibit significant biological activities. For instance, derivatives have shown potential as phosphodiesterase II inhibitors, which are relevant in treating neurodegenerative diseases. Specifically, studies have highlighted that certain derivatives possess neuroprotective effects and can enhance cell viability in neurotoxic conditions by inhibiting phosphodiesterase II activity .

Synthesis of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multi-step organic synthesis techniques:

  • Formation of the Chromene Core: The initial step often includes reacting substituted phenolic compounds with appropriate carbonyl precursors under acidic or basic conditions.
  • Introduction of Substituents: Subsequent steps involve alkylation or acylation reactions to introduce the isopropoxy and methoxy groups at specific positions on the chromene structure.
  • Purification: Final products are usually purified through recrystallization or chromatography to obtain high-purity compounds suitable for biological evaluation.

The applications of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one are primarily in medicinal chemistry:

  • Pharmaceutical Development: Due to its potential as a phosphodiesterase II inhibitor, it may be developed into therapeutic agents for neurodegenerative diseases.
  • Research: It serves as a valuable tool in studying the mechanisms of action related to neurotransmitter modulation and neuroprotection.

Interaction studies focus on how 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one interacts with biological targets:

  • Receptor Binding: Investigations into its binding affinity for phosphodiesterase II and other receptors can elucidate its mechanism of action.
  • Cellular Studies: In vitro studies assess its effects on cell viability and proliferation, particularly under conditions that induce neurotoxicity.

Several compounds share structural similarities with 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Urolithin AHydroxylated derivativeKnown for antioxidant properties
Urolithin BHydroxylated derivativeExhibits anti-inflammatory effects
3-hydroxyflavoneFlavonoid structureDemonstrates various biological activities
3-propoxy-6H-benzo[c]chromen-6-oneSimilar chromene corePotentially less potent than 3-isopropoxy variant

These compounds highlight the diversity within the benzochromene class while emphasizing the unique substituents present in 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one that may confer specific biological activities.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

298.12050905 g/mol

Monoisotopic Mass

298.12050905 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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